
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is a complex organic compound with the molecular formula C38H36N4Si2 It is characterized by its unique structure, which includes six phenyl groups and two silicon atoms within a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of hexaphenylcyclotrisilazane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and silicon atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological or chemical context.
類似化合物との比較
Similar Compounds
Hexaphenylcyclotrisilazane: A precursor in the synthesis of the target compound.
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups and a cyclic structure.
Octaphenylcyclotetrasiloxane: Similar in having silicon atoms within a cyclic structure.
Uniqueness
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its combination of phenyl groups, silicon atoms, and a cyclohexane ring. This structure imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
18822-07-6 |
|---|---|
分子式 |
C38H36N4Si2 |
分子量 |
604.9 g/mol |
IUPAC名 |
3,6-dimethyl-1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C38H36N4Si2/c1-43(37-29-17-7-18-30-37)39(33-21-9-3-10-22-33)41(35-25-13-5-14-26-35)44(2,38-31-19-8-20-32-38)42(36-27-15-6-16-28-36)40(43)34-23-11-4-12-24-34/h3-32H,1-2H3 |
InChIキー |
NDQPWFARELMLLC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
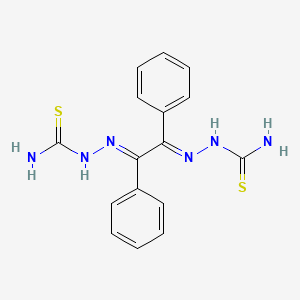
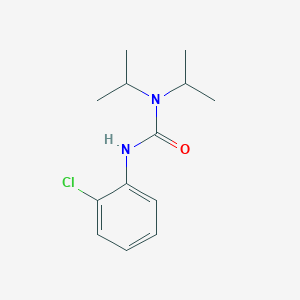
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
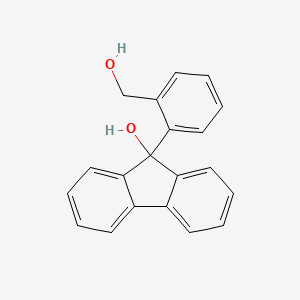


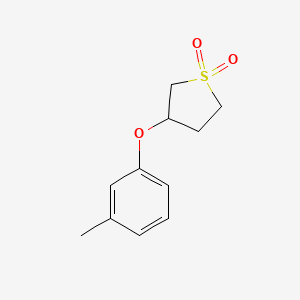


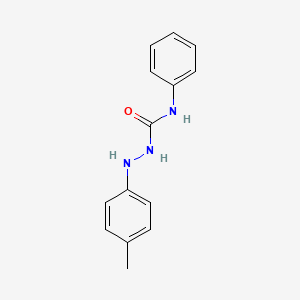
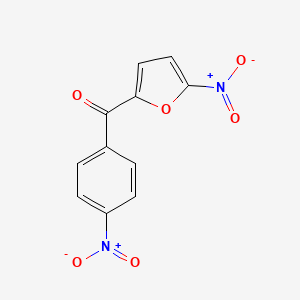
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

